molecular formula C20H17Cl2N3O2 B15104531 (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B15104531
M. Wt: 402.3 g/mol
InChI Key: SWCMYHSTKBZXGR-UHFFFAOYSA-N
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Description

(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions The final step is the attachment of the 2,4-dichlorophenyl group, which can be done using Friedel-Crafts acylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of (2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as a neuroprotectant by preventing neuronal cell death through the PI3-kinase pathway . Additionally, it can modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-dichlorophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone is unique due to its specific combination of the indole nucleus, piperazine ring, and 2,4-dichlorophenyl group.

Properties

Molecular Formula

C20H17Cl2N3O2

Molecular Weight

402.3 g/mol

IUPAC Name

(2,4-dichlorophenyl)-[4-(1H-indole-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H17Cl2N3O2/c21-14-5-6-15(16(22)12-14)19(26)24-7-9-25(10-8-24)20(27)18-11-13-3-1-2-4-17(13)23-18/h1-6,11-12,23H,7-10H2

InChI Key

SWCMYHSTKBZXGR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)C3=CC4=CC=CC=C4N3

Origin of Product

United States

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